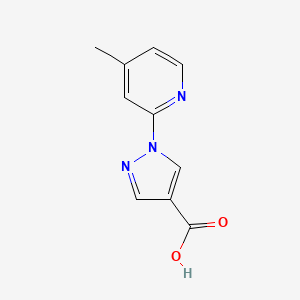

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Description

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 4-methylpyridin-2-yl group and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol (CAS: 1284400-70-9). The compound is characterized by:

- Pyridine ring: A 4-methyl-substituted pyridine at position 2, contributing to π-π stacking interactions and solubility modulation.

- Pyrazole ring: A 1H-pyrazole system with a carboxylic acid group at position 4, enabling hydrogen bonding and coordination chemistry.

- Applications: Pyrazole derivatives are widely explored in medicinal chemistry for their roles as enzyme inhibitors (e.g., xanthine oxidase (XO)) and agrochemical agents.

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)10(14)15/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTFPYAYTYYPTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the condensation of 4-methyl-2-pyridinecarboxaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Major Products: These reactions can yield a variety of products, including substituted pyrazoles, pyridines, and carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C10H10N2O2

- CAS Number : 1250238-68-6

Its structure consists of a pyrazole ring substituted with a 4-methylpyridine group and a carboxylic acid moiety, which contributes to its biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness in inhibiting the proliferation of cancer cells, such as A549 lung cancer cells. These compounds induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapeutics .

Antimicrobial Properties

Research has demonstrated that pyrazole derivatives can possess antimicrobial activity against various pathogens. For example, certain derivatives have shown moderate bactericidal and bacteriostatic effects against bacteria like Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Some studies have reported that pyrazole compounds can exhibit anti-inflammatory properties. These effects are often evaluated using animal models, such as the carrageenan-induced paw edema test, where certain derivatives have shown promising results in reducing inflammation .

Antifungal Activity

The compound has been investigated for its antifungal properties against phytopathogenic fungi. In vitro tests have shown that specific derivatives possess significant antifungal activity against fungi like Fusarium oxysporum and Gibberella zeae. For instance, some derivatives inhibited fungal growth by over 50% at concentrations around 100 µg/mL, outperforming commercial fungicides like carboxin .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of various pyrazole derivatives, including this compound, evaluated their effects on A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with some compounds exhibiting IC50 values lower than traditional chemotherapeutics.

Case Study 2: Antifungal Properties

In another investigation, a series of pyrazole carboxamides were synthesized and tested against several fungal strains. The study revealed that certain derivatives showed superior antifungal activity compared to established fungicides, suggesting their potential use as new agricultural fungicides.

Mechanism of Action

The mechanism of action of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Pyridine vs. Pyrimidine Substituents

- The target compound’s 4-methylpyridin-2-yl group enhances π-π interactions compared to pyrimidin-2-yl analogs (e.g., 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid). Pyridine’s electron-rich aromatic system may improve binding to hydrophobic enzyme pockets.

- Pyrimidine analogs, with additional nitrogen atoms, exhibit reduced molecular weight (190.16 vs.

Carboxylic Acid Positioning

All analogs retain the 4-carboxylic acid group on the pyrazole ring, critical for hydrogen bonding and salt bridge formation. Modifications at N1 (e.g., cyclobutylmethyl or allyl groups) influence steric hindrance and logP values.

Pharmacological Activity

- Y-700 demonstrates potent XO inhibition (IC₅₀: 5.8 nM), outperforming allopurinol (IC₅₀: 260 nM). Its 3-cyano-4-neopentyloxyphenyl group likely enhances target affinity through hydrophobic and electronic effects.

Agrochemical Relevance

Simpler analogs like 1-Methyl-1H-pyrazole-4-carboxylic acid serve as intermediates for herbicides (e.g., pyrazosulfuron). The target compound’s pyridine moiety could expand utility in pesticide design.

Biological Activity

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral, anticancer, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a 4-methylpyridine moiety and a carboxylic acid group. This structural configuration is significant in determining its biological activity.

Antiviral Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antiviral properties. In a study evaluating various heterocyclic compounds, it was found that certain pyrazole derivatives demonstrated effective inhibition against viruses such as the hepatitis A virus (HAV) and the tobacco mosaic virus (TMV). The compound's mechanism of action may involve interference with viral replication processes.

Table 1: Antiviral Activities of Pyrazole Derivatives

| Compound | Virus Targeted | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Tobacco Mosaic Virus | 500 | Inhibition of viral replication |

| Compound B | Hepatitis A Virus | 20 | Direct viral inhibition |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Notably, this compound has shown promising results against various cancer cell lines. In vitro studies have reported significant cytotoxic effects against MCF7 (breast cancer), NCI-H460 (lung cancer), and other tumor cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest or modulation of apoptotic pathways.

Anti-inflammatory Activity

In addition to its antiviral and anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Antiviral Efficacy : In a study assessing the efficacy of several pyrazole compounds against HAV, it was observed that some derivatives exhibited higher antiviral activity than commercially available agents, suggesting their potential as therapeutic agents in viral infections .

- Cytotoxicity Against Cancer Cells : A series of experiments demonstrated that specific pyrazole derivatives, including those related to this compound, showed significant cytotoxicity against breast and lung cancer cell lines, indicating their potential for further development as anticancer drugs .

Q & A

Q. What synthetic routes are recommended for preparing 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors. For example, analogous pyrazole-4-carboxylic acid derivatives are prepared by reacting ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrolysis under basic conditions to yield the carboxylic acid . Alternatively, the Vilsmeier-Haack reaction can introduce formyl groups to pyrazole derivatives, which are oxidized to carboxylic acids using agents like KMnO₄ or CrO₃ .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography (using SHELX software for refinement) confirms molecular geometry and hydrogen-bonding networks .

- FTIR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine/pyrazole ring vibrations .

- ¹H/¹³C NMR resolves substituent positions (e.g., pyridinyl methyl groups at δ ~2.5 ppm for protons) .

- HPLC (C18 columns, acidic mobile phases) assesses purity, as described in pharmaceutical monographs .

Q. How can solubility limitations of this compound be addressed in biological assays?

- Methodological Answer :

- Salt formation : Sodium or potassium salts improve aqueous solubility, as seen with structurally related pyrazole-carboxylates .

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to minimize cytotoxicity) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical structural data?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and compare bond lengths/angles with crystallographic data .

- Analyze Hirshfeld surfaces to evaluate intermolecular interactions (e.g., π-π stacking between pyridine rings) .

- Adjust solvent models (e.g., PCM for polar solvents) to align computed UV-Vis spectra with experimental results .

Q. What strategies control regioselectivity during pyrazole ring functionalization?

- Methodological Answer :

- Electronic directing groups : The 4-methylpyridin-2-yl substituent directs electrophiles to the pyrazole C-5 position due to resonance effects .

- Catalytic systems : Use Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups at specific positions .

- Temperature control : Lower temperatures favor kinetic products (e.g., C-4 substitution in pyrazole) .

Q. What biological targets are associated with this compound, and how are they validated?

- Methodological Answer :

- Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibition : Competitive binding assays (e.g., AlphaScreen) validate inhibition, with IC₅₀ values compared to JNJ-42041935, a structurally related inhibitor .

- Cellular assays : Measure HIF-1α stabilization in HEK293 cells under hypoxia-mimetic conditions (CoCl₂ treatment) .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC stability profiling .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for pyrazole-carboxylic acids) .

Q. What computational approaches predict electronic properties relevant to drug design?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.